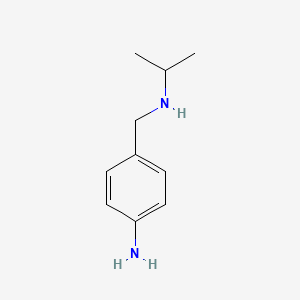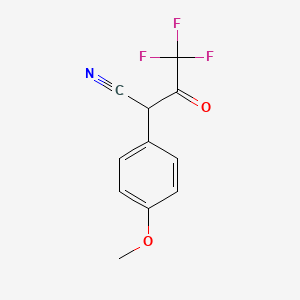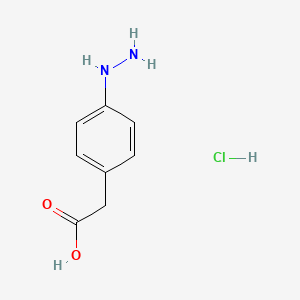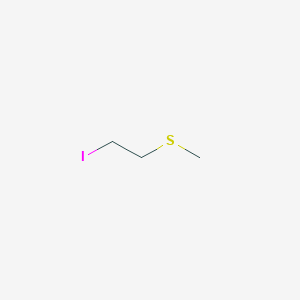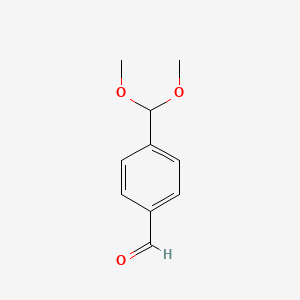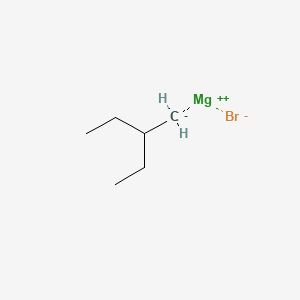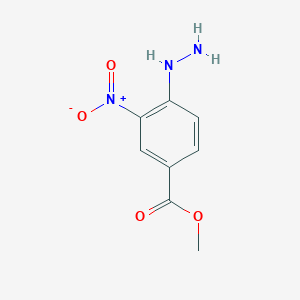
1-M-Tolyl-pentan-1-one
説明
“1-M-Tolyl-pentan-1-one” is also known as "1-(3-methylphenyl)pentan-1-one" . It is a chemical compound with the molecular formula C12H16O . The average mass of this compound is 176.255 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pentanone group attached to a methylphenyl group . The InChI code for this compound is 1S/C12H16O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 176.26 . The compound is a liquid at room temperature . Unfortunately, specific details such as boiling point, melting point, and solubility are not available in the sources I have access to .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of 2-azabicyclo[2.1.0]pentanes : A study by Kimura et al. (2017) explored the synthesis of 2-azabicyclo[2.1.0]pentanes using a process involving cyclopropylmagnesium carbenoids and magnesium anilide. This research contributes to the field of organic synthesis, demonstrating the potential of 1-M-Tolyl-pentan-1-one derivatives in creating complex bicyclic structures (Kimura, Nishimura, Wada, & Satoh, 2017).
Lewis Acid Catalyzed Stereoselective Hydrosilylation of Ketones : Asao et al. (2002) described the stereoselective hydrosilylation of 2-methyl-1-phenyl-pentan-1-one. This research highlights the potential of this compound in stereoselective synthesis, a critical aspect of pharmaceutical and fine chemical manufacturing (Asao, Ohishi, Sato, & Yamamoto, 2002).
Energy and Fuel Research
CRDI Diesel Engine Performance with 1-Pentanol Blends : Santhosh et al. (2020) investigated the performance and emission characteristics of a CRDI CI engine using blends of 1-pentanol and diesel. This research provides insights into the use of this compound derivatives in renewable energy sources and their impact on engine performance (Santhosh, Kumar, Radheshyam, & Sanjay, 2020).
Experimental Analysis of 1-Pentanol as a Diesel Engine Fuel : Yilmaz and Atmanli (2017) evaluated the use of 1-pentanol blends with diesel in diesel engines, exploring its effects on emissions and power generation. Their findings contribute to the development of alternative fuels derived from this compound (Yilmaz & Atmanli, 2017).
Molecular Structure and Analysis
- Molecular Structure Determination : The study by Andresen et al. (2018) on pentan-2-one, a related compound, provides insights into the molecular structure and vibrational properties, which are crucial for understanding the physical and chemical properties of similar ketones like this compound (Andresen, Kleiner, Schwell, Stahl, & Nguyen, 2018).
Microbial Engineering and Biofuel Production
Microbial Production of Pentanol Isomers : Research by Cann and Liao (2009) on the microbial synthesis of pentanol isomers, including those related to this compound, underscores the potential of bioengineering in producing valuable chemical compounds and biofuels (Cann & Liao, 2009).
Pentanol Isomer Synthesis in Engineered Microorganisms : This paper further supports the potential of microbial engineering for producing chemicals related to this compound, emphasizing the role of biotechnology in sustainable production methods (Cann & Liao, 2009).
Safety and Hazards
作用機序
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules . Therefore, it’s plausible that 1-M-Tolyl-pentan-1-one may interact with targets involved in mood regulation, such as serotonin or dopamine receptors.
Mode of Action
Given its potential use in the synthesis of antidepressants , it might interact with its targets to modulate neurotransmitter levels, thereby influencing mood and behavior.
Biochemical Pathways
If it indeed plays a role in the synthesis of antidepressants , it might be involved in the modulation of monoaminergic pathways, which are crucial for mood regulation.
Pharmacokinetics
Some pharmacokinetic properties can be inferred from its physicochemical properties It has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailabilityIt is an inhibitor of CYP2D6, one of the enzymes responsible for drug metabolism in the body .
Result of Action
If it is involved in the synthesis of antidepressants , its action might result in the modulation of neurotransmitter levels, potentially leading to improved mood and reduced symptoms of depression.
特性
IUPAC Name |
1-(3-methylphenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-4-8-12(13)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUFXWULBFRPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496400 | |
| Record name | 1-(3-Methylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20359-57-3 | |
| Record name | 1-(3-Methylphenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20359-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



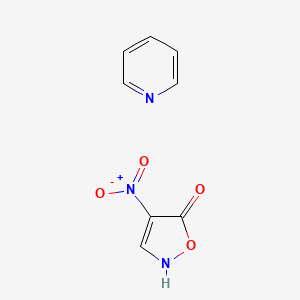
![2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene](/img/structure/B1610818.png)

